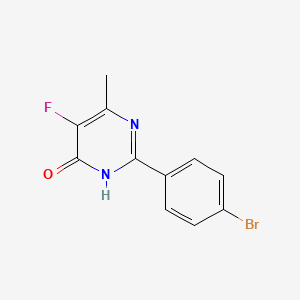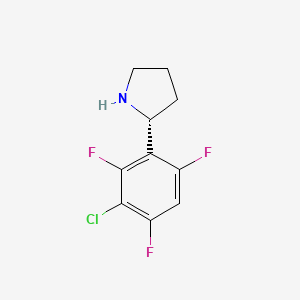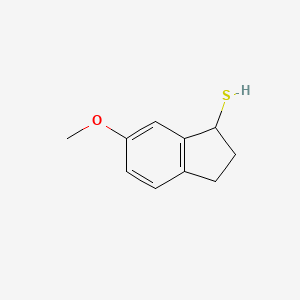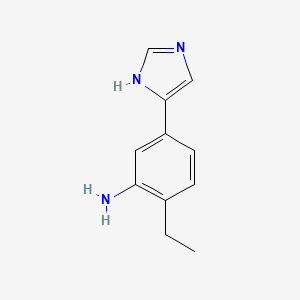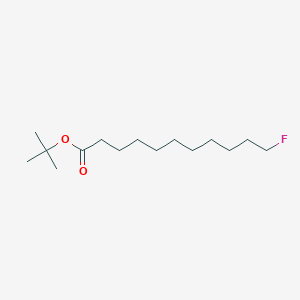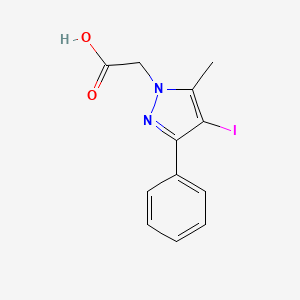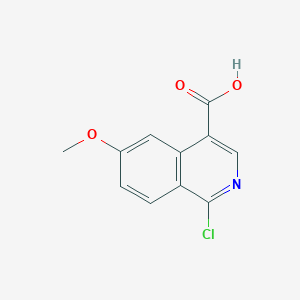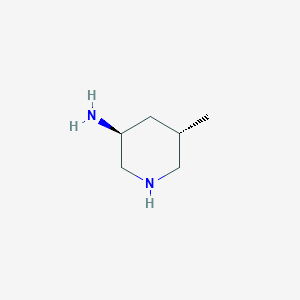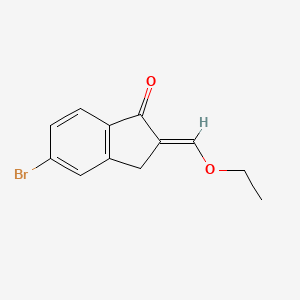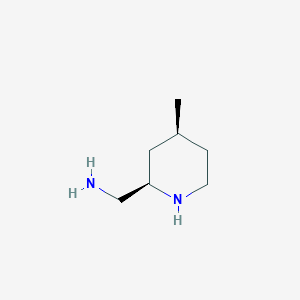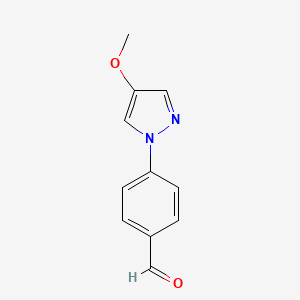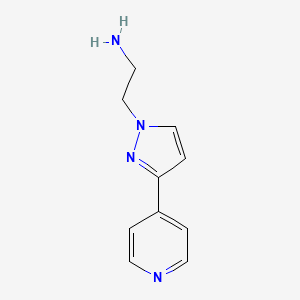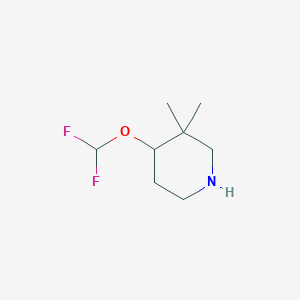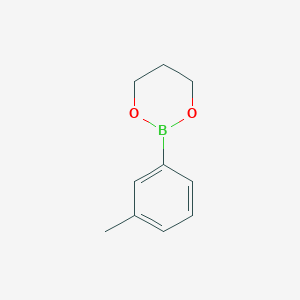
2-(m-Tolyl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Tolyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-1,3,2-dioxaborinane typically involves the reaction of m-tolylboronic acid with diols under specific conditions. One common method is the condensation reaction between m-tolylboronic acid and ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Tolyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Reduced boron compounds.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(m-Tolyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development due to its unique boron-containing structure.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(m-Tolyl)-1,3,2-dioxaborinane involves its ability to interact with various molecular targets. In the context of BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons. This results in the release of high-energy alpha particles that selectively destroy cancer cells while sparing healthy tissue. The molecular pathways involved include the uptake of the compound by cancer cells and its subsequent localization within the cells.
Vergleich Mit ähnlichen Verbindungen
2-(m-Tolyl)-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:
Phenylboronic acid: Similar in its use in Suzuki-Miyaura reactions but differs in its structure and reactivity.
Boronic esters: Share similar applications in organic synthesis but have different stability and reactivity profiles.
Boranes: Used in hydroboration reactions but differ significantly in their chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.
Eigenschaften
Molekularformel |
C10H13BO2 |
|---|---|
Molekulargewicht |
176.02 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H13BO2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2,4-5,8H,3,6-7H2,1H3 |
InChI-Schlüssel |
IFYVVTBXQCJLIE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


